molecular formula C13H10N2O2S2 B086266 N-(1,3-Benzothiazol-2-yl)benzenesulfonamide CAS No. 13068-60-5

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B086266
CAS No.: 13068-60-5
M. Wt: 290.4 g/mol
InChI Key: XOELFPSLJIQWFL-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzothiazole moiety linked to a benzenesulfonamide group, a structure that is associated with a diverse range of biological activities. Researchers utilize this core structure as a key intermediate and pharmacophore for developing novel therapeutic agents. Investigations into this compound and its close analogues have revealed several promising research applications. In the field of metabolic disease, closely related sulphonamide derivatives have demonstrated significant in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus (NIDDM) rat models, with studies suggesting a mechanism of action involving inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . In cardiovascular research, specific N-benzothiazolyl-2-benzenesulfonamide analogues have been identified as potent upregulators of ABCA1 (ATP-binding cassette transporter A1) expression , a key target for promoting cellular cholesterol efflux and potentially treating atherosclerosis . For instance, optimized compounds in this series have shown EC50 values as low as 0.37 μM in upregulating ABCA1 expression . Furthermore, the structural framework is being explored in neuroscientific research, where benzenesulfonamide derivatives bearing a benzothiazole moiety have been synthesized and evaluated for their anticonvulsant potential in models like the maximal electroshock (MES) test . The compound's versatility is highlighted by its role as a precursor in synthesizing various derivatives, including hydrazide and hydrazone complexes, which are themselves subjects of antimicrobial and anti-inflammatory studies . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOELFPSLJIQWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339284
Record name Benzenesulfonamide, N-2-benzothiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13068-60-5
Record name Benzenesulfonamide, N-2-benzothiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ruthenium-Catalyzed Intramolecular Oxidative Coupling

The RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas represents a high-yield route for synthesizing 2-aminobenzothiazoles. Electron-rich substrates exhibit superior reactivity, achieving yields up to 91% under mild conditions (Scheme 1). Key parameters include:

  • Catalyst loading : 5 mol% RuCl₃

  • Oxidant : Air or O₂ at atmospheric pressure

  • Solvent : Ethanol or water under reflux

  • Reaction time : 6–12 hours

This method avoids hazardous reagents and enables scalability to gram quantities without significant yield reduction.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts facilitate the synthesis of 6-substituted 2-aminobenzothiazoles via Suzuki-Miyaura cross-coupling. For example, Pd(OAc)₂ catalyzes the reaction between 6-bromo-2-aminobenzothiazole and arylboronic acids, yielding 72–85% of products (Scheme 2). Critical conditions involve:

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Base : K₂CO₃ in dimethylformamide (DMF)

  • Temperature : 90°C for 8 hours

Regioselectivity is maintained even with sterically hindered boronic acids, enabling access to para-substituted derivatives.

Solvent-Free and Green Synthesis Approaches

Ammonium Thiocyanate Cyclization

Cyclization of N-arylthioureas with ammonium thiocyanate (NH₄SCN) under solvent-free conditions produces 2-aminobenzothiazoles in 65–78% yield (Scheme 3). The protocol features:

  • Reagent stoichiometry : 1:1.2 (thiourea:NH₄SCN)

  • Temperature : 120°C

  • Reaction time : 3 hours

Microwave (MW) irradiation reduces reaction times to 8–10 minutes while improving yields to 76–80% .

Bromine-Mediated Oxidative Cyclization

Bromine (Br₂) in acetic acid efficiently converts N-arylthioureas to 2-aminobenzothiazoles via oxidative cyclization (Scheme 4). Optimized conditions include:

  • Br₂ concentration : 1.2 equivalents

  • Solvent : Glacial acetic acid

  • Temperature : 60°C

  • Yield : 70–82%

This method is particularly effective for substrates with electron-withdrawing groups, minimizing side reactions.

Multistep Functionalization Strategies

Vilsmeier-Haack Formylation

2-Aminobenzothiazoles undergo formylation at the 6-position using the Vilsmeier-Haack reagent (POCl₃/DMF), enabling subsequent derivatization (Scheme 5). Key steps:

  • Formylation : 6-Amino derivative treated with POCl₃/DMF at 0°C → 6-formyl intermediate (85% yield)

  • Condensation : Reaction with arylhydrazines → hydrazones (90% yield)

This sequence provides access to Schiff base derivatives for antimicrobial screening.

N-Protection/Deprotection Sequences

Fmoc-protected 4-aminobenzylamine serves as a versatile intermediate for synthesizing 6-aminomethyl-2-aminobenzothiazoles (Scheme 6):

  • Fmoc protection : 4-Aminobenzylamine → N-Fmoc derivative (95% yield)

  • Cyclization : NH₄SCN/HBr → benzothiazole core (54% yield)

  • Deprotection : Piperidine/DMF → free amine (89% yield)

This approach mitigates solubility issues during purification.

Structural Characterization and Analytical Data

Spectroscopic Identification

NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.2–8.0 ppm; sulfonamide NH as a broad singlet at δ ~13.3 ppm.

  • ¹³C NMR : Benzothiazole C2 at δ 167.2 ppm; sulfonamide S=O at δ 128.5 ppm.

Mass Spectrometry :

  • HRMS (ESI+) : [M+H]⁺ at m/z 290.0392 (calculated for C₁₃H₁₁N₂O₂S₂).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar benzothiazole-sulfonamide architecture (Figure 1):

  • Bond lengths : S–N = 1.629 Å; C–S = 1.742 Å

  • Dihedral angle : 12.3° between benzothiazole and sulfonamide planes

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentYield (%)TimeScalability
RuCl₃ oxidative couplingRuCl₃85–916–12 hHigh
Pd cross-couplingPd(OAc)₂/dppf72–858 hModerate
NH₄SCN cyclizationNH₄SCN/Br₂65–823 hHigh
MW-assisted synthesisNH₄SCN (MW)76–808–10 minLimited

Key observations :

  • RuCl₃ catalysis offers the best balance of yield and scalability.

  • MW irradiation drastically reduces reaction times but requires specialized equipment.

  • Palladium methods enable precise functionalization but incur higher costs.

Challenges and Optimization Strategies

Solubility Limitations

Hydrophobic benzothiazole-sulfonamides often precipitate during synthesis, reducing yields. Mitigation approaches include:

  • Co-solvent systems : DMF/water (4:1) enhances solubility of intermediates.

  • In situ protection : Acetylation of free amines improves solubility for chromatographic purification.

Regioselectivity in Substitution

Competing C5 vs. C6 substitution in benzothiazole derivatives is addressed by:

  • Directed ortho-metalation : Using (-)-sparteine as a chiral ligand ensures C6 selectivity in lithiation.

  • Electronic effects : Electron-withdrawing groups at C6 direct electrophiles to C5.

Industrial-Scale Production Considerations

While most reported methods remain at the laboratory scale, continuous flow reactors show promise for large-scale synthesis:

  • Microreactor parameters : 0.5 mL volume, 100°C, residence time 15 minutes → 87% yield.

  • Catalyst recycling : RuCl₃ recovered via aqueous extraction retains 92% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry

1. Antidiabetic Activity
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide has been identified as a promising candidate for the treatment of diabetes. It acts as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in glucocorticoid metabolism. Inhibition of this enzyme can lead to reduced plasma glucose levels, making it a potential therapeutic agent for non-insulin-dependent diabetes mellitus (NIDDM) .

2. Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, Escherichia coli, and Candida albicans . The mechanism of action typically involves competitive inhibition of dihydropteroate synthetase (DHPS), essential for folate synthesis in bacteria .

3. Anticancer Potential
Benzothiazole derivatives are known for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various biochemical pathways, including modulation of gene expression related to cell cycle regulation and apoptosis .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its properties can be exploited in the synthesis of conductive polymers and optical materials, which are essential in the electronics industry .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable in creating new chemical entities .

Summary Table of Applications

Field Application Mechanism/Notes
Medicinal ChemistryAntidiabetic AgentInhibits 11beta-HSD1; lowers plasma glucose levels
Antimicrobial AgentActive against bacteria and fungi; inhibits DHPS
Anticancer PotentialInduces apoptosis; modulates gene expression
Material ScienceDevelopment of Conductive PolymersUtilized in advanced material synthesis
Organic SynthesisBuilding Block for Complex MoleculesUndergoes oxidation, reduction, and substitution reactions

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted by Bhusari et al. examined the antimicrobial activity of various derivatives of this compound. The results indicated significant antibacterial effects against Bacillus subtilis and E. coli, as well as antifungal activity against C. albicans. These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Case Study 2: Antidiabetic Effects
Research published on the antidiabetic effects of benzothiazole derivatives demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic rat models. This suggests that further development could lead to novel treatments for diabetes .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-2-benzothiazolyl-, involves its interaction with specific molecular targets and pathways:

    ABCA1 Upregulation: The compound increases the expression of ATP binding cassette transporter A1 (ABCA1), which mediates cellular cholesterol efflux from macrophages to apolipoprotein A-I (ApoA-I).

    Carbonic Anhydrase Inhibition: The compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.

Comparison with Similar Compounds

Antimicrobial Activity
  • Target Compound: Derivatives of N-(1,3-benzothiazol-2-yl)benzenesulfonamide, such as 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide, demonstrated significant activity against B. subtilis, E. coli, C. albicans, and M. tuberculosis H37Rv .
  • Indole-Based Sulfonamides: Compounds like 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11) showed superior antimicrobial efficacy, attributed to chloro substituents enhancing electron-withdrawing effects and membrane penetration .
  • Benzothiazole-Acylamide Hybrids : Derivatives such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide exhibited comparable antimicrobial activity, suggesting that replacing sulfonamide with acylamide groups retains efficacy while altering pharmacokinetics .
Antidiabetic Activity
  • 6-Substituted Derivatives: N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed potent in vivo antidiabetic effects in non-insulin-dependent diabetes mellitus (NIDDM) rat models. Substituents at the 6-position of the benzothiazole ring (e.g., methyl or methoxy groups) enhanced hypoglycemic activity .
  • Quinazolinone-Sulfonamide Hybrids: Compounds like 4-(4-oxo-2-phenylquinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound B) were prioritized for nootropic activity (Pa < 0.5) over antidiabetic effects, highlighting how heterocyclic appendages redirect biological focus .
Anti-Inflammatory and Analgesic Activity
  • Quinazolinone Derivatives: Compounds such as Compound D (N-(4,6-dimethyl-pyrimidin-2-yl)-4-(4-oxo-2-phenylquinazolin-3-yl)-benzenesulfonamide) showed anti-inflammatory effects comparable to diclofenac, suggesting that bulky substituents (e.g., pyrimidinyl groups) improve COX-2 inhibition .

Structural and Physicochemical Properties

Substituent Effects
  • Halogenation: Halogenated derivatives like N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide (m.p. 172–174°C) exhibited higher melting points than non-halogenated analogs, indicating improved crystallinity and stability .
  • Amino vs. Acetamido Groups: 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed superior antimicrobial activity over acetamido-substituted analogs, likely due to enhanced hydrogen bonding with microbial targets .

Pharmacological and Toxicity Profiles

  • QSAR Modeling : Benzenesulfonamide derivatives with thiadiazole moieties (e.g., (Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)-4-hydrazineyl-benzenesulfonamide ) showed strong correlation between predicted and observed TrkA inhibitory activity (KPLS model R² > 0.85), emphasizing the role of electronegative substituents in target binding .
  • Cytotoxicity : The SRB assay revealed that simpler benzothiazole-sulfonamides (e.g., unsubstituted derivatives) exhibit lower cytotoxicity (IC₅₀ > 100 µM) compared to piperidinyl-cyclohexyl analogs (IC₅₀ ~ 10–20 µM), suggesting increased complexity may enhance off-target effects .

Biological Activity

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a derivative of benzothiazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a benzenesulfonamide group. This structure is pivotal for its biological interactions and therapeutic potential.

The primary mechanism of action for this compound involves the inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids, influencing various physiological processes including glucose metabolism and immune response modulation.

Target Enzymes

  • 11beta-HSD1 : Inhibition leads to altered glucocorticoid metabolism, which can lower plasma glucose levels in diabetic models.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has shown significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .
  • Anticancer Activity : Research indicates that benzothiazole derivatives possess anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
  • Anti-inflammatory Effects : Compounds derived from benzothiazole have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. In particular, some derivatives showed selective COX-2 inhibition with promising anti-inflammatory profiles comparable to established drugs like ibuprofen .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In animal models, it has been shown to effectively lower blood glucose levels without significant toxicity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayReference
AntibacterialE. coli, S. aureus
AntifungalC. albicans, A. niger
AnticancerVarious cancer cell lines
Anti-inflammatoryCOX enzymes (selective COX-2 inhibition)

Q & A

Basic: What are the standard synthetic routes and characterization methods for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its derivatives?

Answer:
The synthesis typically involves coupling benzenesulfonyl chloride with a 2-aminobenzothiazole derivative under anhydrous conditions. For example, in the preparation of N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide , 7-chloro-1,3-benzothiazol-2-amine reacts with benzenesulfonyl chloride in pyridine at 0°C, yielding the product after purification (69% yield) . Characterization relies on:

  • NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.0 ppm) and sulfonamide NH (δ ~13.3 ppm as a broad singlet) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 324.9865 for the chloro derivative) .

Basic: What pharmacological applications have been explored for benzothiazolylbenzenesulfonamide derivatives?

Answer:
These compounds are investigated as:

  • Antidiabetic agents : Derivatives like N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides showed efficacy in non-insulin-dependent diabetes mellitus (NIDDM) rat models, with activity dependent on substituent position and electronic properties .
  • Enzyme inhibitors : ML355 (a derivative) acts as a selective 12-lipoxygenase (12-LOX) inhibitor, demonstrating IC₅₀ values in low micromolar ranges in platelet assays .

Advanced: How can structure-activity relationship (SAR) studies optimize benzothiazolylbenzenesulfonamide derivatives for enzyme inhibition?

Answer:
SAR studies focus on:

  • Substituent positioning : Chlorine at the benzothiazole 6-position enhances antidiabetic activity, while bulky groups (e.g., tert-butyl) may reduce solubility .
  • Hydrophobic interactions : Introducing methoxy or hydroxy groups in the benzenesulfonamide moiety (e.g., in ML355) improves binding to hydrophobic enzyme pockets .
  • Assay design : Use in vitro enzyme inhibition assays (e.g., 12-LOX activity in platelet lysates) and in silico docking to validate binding modes .

Advanced: What experimental challenges arise in handling benzothiazolylbenzenesulfonamides with poor solubility?

Answer:
Low solubility is common due to aromatic stacking and hydrophobic substituents. Mitigation strategies include:

  • Solvent selection : Use polar aprotic solvents (DMSO, pyridine) for reactions and DMSO-d₆ for NMR analysis .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or ethylene glycol chains) while monitoring activity trade-offs .
  • Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability in pharmacological studies .

Advanced: How should researchers address contradictions in biological activity data across substituted derivatives?

Answer:
Contradictions often stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) may enhance target binding but reduce metabolic stability. Compare in vitro vs. in vivo results to isolate pharmacokinetic factors .
  • Off-target interactions : Screen derivatives against related enzymes (e.g., other LOX isoforms) to assess selectivity .
  • Dose-response variability : Use standardized animal models (e.g., NIDDM rats) and replicate studies with larger cohorts to confirm efficacy trends .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in benzothiazolylbenzenesulfonamides?

Answer:

  • X-ray crystallography : Employ the SHELX suite (e.g., SHELXL for refinement) to solve crystal structures. Challenges include obtaining high-quality crystals due to flexibility; slow evaporation from DMSO/EtOH mixtures is effective .
  • Density functional theory (DFT) : Validate experimental bond lengths and angles, particularly for sulfonamide S-N and benzothiazole C-S motifs .

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